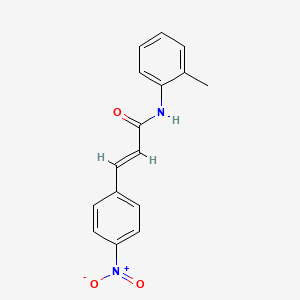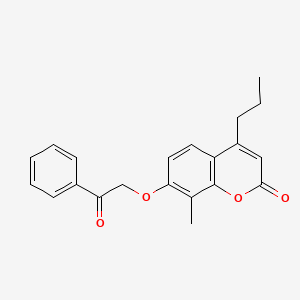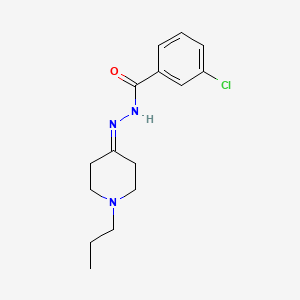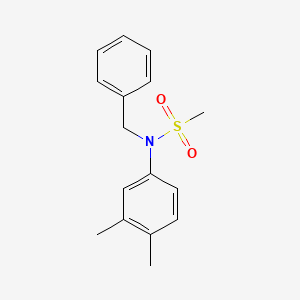![molecular formula C17H30N2O3 B5887087 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, commonly referred to as DDB, is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and ability to bind to various receptors in the body, making it a promising candidate for a range of research applications.
Mecanismo De Acción
DDB binds to nAChRs in a similar way to nicotine, but with a higher affinity and selectivity. This binding results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and acetylcholine. The specific mechanism of action of DDB is still being studied, but it is believed to involve the modulation of ion channels and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that DDB has a range of biochemical and physiological effects, including the modulation of synaptic transmission, the enhancement of cognitive function, and the reduction of pain perception. DDB has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DDB for lab experiments is its high selectivity for nAChRs, which allows for targeted modulation of these receptors. However, DDB can be difficult to synthesize and purify, and its effects can be highly dependent on the specific experimental conditions used.
Direcciones Futuras
There are many potential future directions for the study of DDB, including the development of new drugs for the treatment of neurological and psychiatric disorders, the investigation of its effects on different types of nAChRs, and the exploration of its potential as a tool for studying the role of nAChRs in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of DDB and its potential limitations for use in lab experiments.
Métodos De Síntesis
The synthesis of DDB involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane (DMN) with butyric anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces DDB as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DDB has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the most promising applications of DDB is its ability to bind to nicotinic acetylcholine receptors (nAChRs), which are involved in a range of physiological processes, including learning and memory, pain perception, and addiction.
Propiedades
IUPAC Name |
1-(7-butanoyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-5-7-13(20)18-9-16(3)11-19(14(21)8-6-2)12-17(4,10-18)15(16)22/h15,22H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUXCXOCHPHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)CCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(9-Hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)dibutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)

![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)

